molecular formula C14H11BrO2 B139951 2-Bromo-2'-methoxybenzophenone CAS No. 131118-02-0

2-Bromo-2'-methoxybenzophenone

Cat. No. B139951
M. Wt: 291.14 g/mol
InChI Key: DRXWKWVDVVPSSQ-UHFFFAOYSA-N
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Description

2-Bromo-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2’-methoxybenzophenone consists of a benzophenone core with a bromo group on one phenyl ring and a methoxy group on the other . The InChI code for this compound is 1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-2’-methoxybenzophenone has a melting point of 65-67 degrees Celsius . The compound is likely to be a solid at room temperature given its melting point.

Scientific Research Applications

Organic Synthesis and Chemical Analysis

2-Bromo-2'-methoxybenzophenone serves as a pivotal intermediate in organic synthesis, including the preparation of complex molecules. Its bromine and methoxy groups facilitate further chemical transformations, such as Suzuki coupling reactions, which are fundamental in constructing biaryl structures prevalent in pharmaceuticals and organic materials. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through bromination and hydrolysis processes highlights its utility in generating derivatives for further chemical studies or drug synthesis, offering a yield of about 47% and purity of 99.8% (Chen, 2008)(Chen Bing-he, 2008).

Material Science and Photodynamic Therapy

In material science, derivatives of 2-Bromo-2'-methoxybenzophenone are employed in the design of photosensitive materials. For instance, zinc phthalocyanine derivatives synthesized for photodynamic therapy applications exhibit promising properties, such as high singlet oxygen quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin et al., 2020)(M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020). These findings underscore the potential of 2-Bromo-2'-methoxybenzophenone derivatives in developing novel therapeutic agents and functional materials.

Environmental Chemistry

The compound's derivatives are also pertinent in environmental chemistry, particularly in studying the degradation behavior of benzophenone UV filters in aquatic environments. For example, the determination of hydroxylated benzophenone UV absorbers in water samples through solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) elucidates the environmental fate of sunscreen agents, highlighting the method's sensitivity and applicability for tracking organic pollutants in natural waters (Negreira et al., 2009)(N. Negreira, I. Rodríguez, M. Ramil, E. Rubí, & R. Cela, 2009).

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . It’s always recommended to handle such compounds with appropriate safety measures.

Future Directions

While specific future directions for 2-Bromo-2’-methoxybenzophenone are not available, brominated compounds are generally of interest in various fields including medicinal chemistry and materials science .

properties

IUPAC Name

(2-bromophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXWKWVDVVPSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577335
Record name (2-Bromophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2'-methoxybenzophenone

CAS RN

131118-02-0
Record name (2-Bromophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the Procedure described in Preparation VIa and starting from 9.4 g (0.050 mol) of 2-bromoanisole, 1.7 g (0.069 mol) of magnesium and 11 g (0.050 mol) of 2-bromobenzoyl chloride, 9.6 g of the expected product (yield: 66%) are obtained after crystallization from ether.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Yield
66%

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